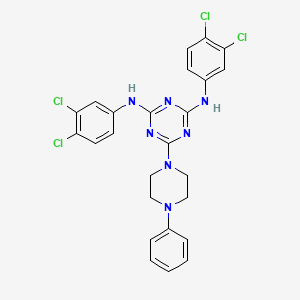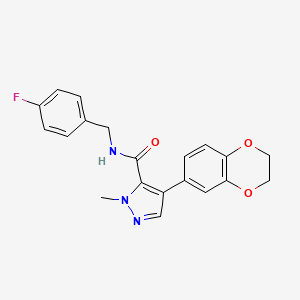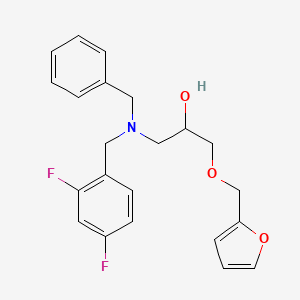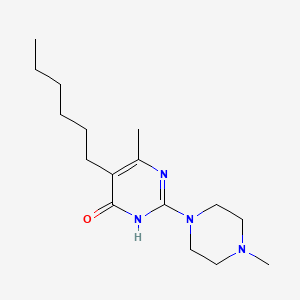
N,N'-bis(3,4-dichlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, medicine, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety.
Reduction: Reduction reactions may target the triazine core or the chlorophenyl groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.
Medicine
The compound’s potential medicinal applications include its use as an antineoplastic agent, antimicrobial agent, or in the treatment of neurological disorders.
Industry
In industry, the compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of “N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-BIS(3,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
- N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-METHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of “N2,N4-BIS(3,4-DICHLOROPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE” lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
Properties
Molecular Formula |
C25H21Cl4N7 |
|---|---|
Molecular Weight |
561.3 g/mol |
IUPAC Name |
2-N,4-N-bis(3,4-dichlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H21Cl4N7/c26-19-8-6-16(14-21(19)28)30-23-32-24(31-17-7-9-20(27)22(29)15-17)34-25(33-23)36-12-10-35(11-13-36)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H2,30,31,32,33,34) |
InChI Key |
NBCLAYDBCWSWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione](/img/structure/B11187692.png)
![Ethyl 2-(4-methylbenzamido)-4H-indeno[1,2-B]thiophene-3-carboxylate](/img/structure/B11187695.png)
![N-(4-fluorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B11187703.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11187713.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11187717.png)


![2-methoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11187740.png)
![{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11187743.png)


![2-amino-8-(3,5-dichlorophenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11187771.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11187779.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11187783.png)
